molecular formula C21H25N3O4 B5799603 N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide

Cat. No.: B5799603
M. Wt: 383.4 g/mol
InChI Key: GBAARZVKKYMPIQ-OEAKJJBVSA-N
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Description

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a dimethylanilino group and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide typically involves the condensation of 2,3-dimethylaniline with a suitable aldehyde or ketone, followed by further reactions to introduce the dimethoxybenzamide group. The reaction conditions often require the use of acid or base catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylanilino group with a dimethoxybenzamide moiety sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-13-7-6-8-19(15(13)3)22-20(25)9-14(2)23-24-21(26)16-10-17(27-4)12-18(11-16)28-5/h6-8,10-12H,9H2,1-5H3,(H,22,25)(H,24,26)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAARZVKKYMPIQ-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC(=C2)OC)OC)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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